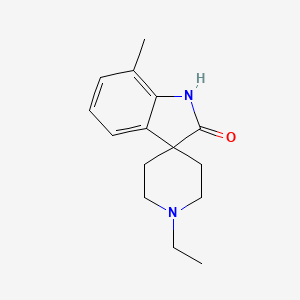

Spiro(indoline-3,4'-piperidin)-2-one, 1'-ethyl-7-methyl-

Description

"Spiro(indoline-3,4'-piperidin)-2-one, 1'-ethyl-7-methyl-" is a spirocyclic compound featuring a fused indoline-piperidine framework with ethyl and methyl substituents at the 1' and 7 positions, respectively. The spiro architecture confers conformational rigidity, enhancing target specificity and metabolic stability.

Properties

CAS No. |

59022-56-9 |

|---|---|

Molecular Formula |

C15H20N2O |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

1'-ethyl-7-methylspiro[1H-indole-3,4'-piperidine]-2-one |

InChI |

InChI=1S/C15H20N2O/c1-3-17-9-7-15(8-10-17)12-6-4-5-11(2)13(12)16-14(15)18/h4-6H,3,7-10H2,1-2H3,(H,16,18) |

InChI Key |

TXYHZCLXOQWSKX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC2(CC1)C3=CC=CC(=C3NC2=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically starts from appropriately substituted piperidine and indoline precursors, followed by formation of the spirocyclic ring system via cyclization. Key steps include:

Formation of 4-cyano or 4-imino substituted piperidines : These intermediates are prepared with substituents such as 2-fluorophenyl groups and alkyl substituents on nitrogen.

Reductive cyclization : The 4-cyano or 4-imino piperidine derivatives undergo reductive cyclization to form the spiro[indoline-3,4'-piperidine] core. Lithium aluminum hydride (LiAlH4) is commonly used as the reducing agent in solvents like 1,2-dimethoxyethane or tetrahydrofuran (THF) at temperatures ranging from ambient to reflux.

Functional group modifications : Subsequent reactions introduce desired substituents such as the 1'-ethyl and 7-methyl groups. For example, alkylation using Grignard reagents or nucleophilic substitution with fluoropyridines under basic conditions (e.g., sodium hydride in dimethylformamide or dimethyl sulfoxide) are employed to install these groups.

Detailed Stepwise Preparation

The following table summarizes the key steps and conditions reported for the synthesis of spiro[indoline-3,4'-piperidine] derivatives relevant to the 1'-ethyl-7-methyl compound:

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of 4-cyano-4-(2-fluorophenyl)-1-alkyl-piperidine | Starting from substituted piperidines; nitrile or imino group introduction via nucleophilic substitution | Provides key intermediate for cyclization |

| 2 | Reductive cyclization | Lithium aluminum hydride (LiAlH4) in 1,2-dimethoxyethane or THF; temperature ambient to reflux | Formation of spiro[indoline-3,4'-piperidine] core structure |

| 3 | Alkylation (N-ethylation) | Reaction with ethyl halides or ethyl Grignard reagents under basic conditions (NaH in DMF or DMSO) | Introduction of 1'-ethyl substituent on piperidine nitrogen |

| 4 | Aromatic substitution | Treatment with fluoropyridines or halogenated aromatics under basic conditions | Installation of 7-methyl or related aromatic substituents on the indoline ring |

| 5 | Salt formation and purification | Crystallization from solvent mixtures such as acetone-ether, acetone-hexane, or methanol-acetone-ether | Purification of final compound as crystalline salts (e.g., maleate, hydrochloride) |

These synthetic steps are supported by example reactions in patent US4477667A, which details similar spiro[indoline-3,4'-piperidine] compounds and their preparation routes.

Representative Example

A representative synthesis involves:

Reacting 1'-methylspiro[indoline-3,4'-piperidine] with o-fluoronitrobenzene at 170–175 °C under nitrogen for 5 hours, followed by workup and crystallization to obtain substituted spiro compounds.

Subsequent reduction of nitro groups to amines, acetylation, and salt formation steps yield purified derivatives.

For the 1'-ethyl-7-methyl variant, alkylation with ethylating agents and methylation on the indoline ring are introduced during the intermediate stages.

Purification and Characterization

Purification methods include recrystallization from solvent mixtures such as acetone-ether or acetone-hexane, often yielding white crystalline solids with melting points characteristic of the specific derivative (e.g., 131–224 °C depending on the salt form).

Characterization typically involves melting point determination, spectroscopic analysis (NMR, IR), and elemental analysis to confirm the structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Substituted piperidines, aryl halides, fluoropyridines |

| Key reagents | Lithium aluminum hydride, sodium hydride, ethyl halides, Grignard reagents |

| Solvents | 1,2-Dimethoxyethane, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, chloroform |

| Reaction temperatures | Ambient to reflux (25–175 °C depending on step) |

| Reaction atmosphere | Nitrogen inert atmosphere in key steps |

| Purification methods | Recrystallization from acetone-ether, acetone-hexane, methanol-acetone-ether mixtures |

| Typical yields | Moderate to good (varies by step and derivative) |

| Product forms | Free base or crystalline salts (maleate, hydrochloride) |

Research Findings and Literature Support

The patent US4477667A provides comprehensive synthetic routes and experimental details for spiro[indoline-3,4'-piperidine] compounds, including reductive cyclization and substitution strategies essential for preparing the 1'-ethyl-7-methyl derivative.

PubChem and related chemical databases confirm the molecular structure, formula, and physicochemical properties of Spiro(indoline-3,4'-piperidin)-2-one, 1'-ethyl-7-methyl-, supporting the synthetic feasibility and characterization data.

The synthetic methods rely on classical organic transformations such as nucleophilic aromatic substitution, Grignard reactions, and hydride reductions, which are well-established in heterocyclic chemistry.

Chemical Reactions Analysis

Reactivity

The reactivity of Spiro(indoline-3,4'-piperidin)-2-one is attributed to its functional groups. These functional groups allow it to participate in various chemical reactions.

Molecular Interactions and Biological Activity

-

Neurotransmitter Systems: The mechanism of action for Spiro(indoline-3,4'-piperidin)-2-one is linked to its interaction with neurotransmitter systems in the brain. Research indicates that compounds in this class may modulate serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

-

Antiproliferative Effects: In vitro studies have shown that derivatives of this compound possess antiproliferative effects against various cancer cell lines, suggesting potential anticancer properties.

-

Receptor Inhibition: Spiro[indoline-3,3'-piperidin]-2-one primarily inhibits specific receptors such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By binding to these targets, it disrupts associated signaling pathways that regulate cell proliferation and angiogenesis.

Spectroscopic Analysis

Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR are used to characterize the chemical structures of synthesized agents . For example, the IR spectrum of compound 6a reveals the indolyl NH at ν = 3186 cm-1, and piperidinyl and indolyl carbonyls are observed at ν .

Scientific Research Applications

7-Methyl-2-indolinone-3-spiro-4’-(N-ethylpiperidine) has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2-indolinone-3-spiro-4’-(N-ethylpiperidine) involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound is differentiated by its 1'-ethyl and 7-methyl substituents. Key structural analogs include:

- 1'-Ethyl Group : The ethyl group at the 1' position may enhance metabolic stability compared to unsubstituted or benzyl-containing analogs (e.g., compounds in ). This substituent likely reduces oxidative degradation, as seen in related spirocyclic systems .

- 7-Methyl Group : The methyl group at the 7 position is structurally analogous to compound 3l (), which demonstrated moderate antimicrobial activity. Methyl groups in this position may improve membrane permeability .

Pharmacological Activity Comparison

- Anticancer Activity: Derivatives like A1-A4 () show tyrosine kinase inhibition, a mechanism absent in pyrano-pyrimidine analogs (). The target compound’s ethyl and methyl groups may fine-tune kinase selectivity compared to bulkier substituents (e.g., benzyl or acetyl groups) .

- Antimicrobial Activity: Pyrano-pyrimidine derivatives (e.g., 3l) exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL), likely due to halogen (Cl) and acetyl groups enhancing target binding . The target compound lacks these moieties, suggesting divergent biological targets.

Physicochemical Properties

- Solubility : The 1'-ethyl group may increase lipophilicity (logP ~2.5–3.0) compared to parent spiro[indoline-3,4'-piperidin]-2-one (logP ~1.8), aligning with trends in cyclopropane derivatives (B1-B7) .

- Stability : Methyl and ethyl groups likely enhance stability under acidic conditions compared to halogenated analogs (e.g., 3b with trichloro substitution), which may degrade via dehalogenation .

Biological Activity

Spiro(indoline-3,4'-piperidin)-2-one, 1'-ethyl-7-methyl- is a compound belonging to the spirocyclic class of heterocycles, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties supported by recent research findings.

Chemical Structure and Properties

The compound features a unique spiro structure that contributes to its biological activity. The spiro[indoline-3,4'-piperidine] scaffold is recognized for its role in various pharmaceutical applications, particularly as a G-protein coupled receptor ligand.

Anticancer Activity

Recent studies have demonstrated that spiro(indoline-3,4'-piperidin)-2-one derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- MCF7 Cell Line : Compounds similar to spiro(indoline-3,4'-piperidin)-2-one showed IC50 values ranging from 3.15 µM to 5.014 µM against MCF7 cells, indicating potent anticancer properties comparable to established chemotherapeutics like 5-fluorouracil .

- Mechanism of Action : The observed anticancer effects are attributed to the induction of apoptosis in cancer cells. This is evidenced by increased levels of pro-apoptotic markers (e.g., p53, Bax) and decreased levels of anti-apoptotic markers (e.g., Bcl-2) .

Antimicrobial Activity

The antimicrobial properties of spiro(indoline-3,4'-piperidin)-2-one have also been explored:

- Antibacterial Effects : Studies indicated that derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.044 mM against Staphylococcus aureus .

- Antifungal Activity : The compound has shown potential antifungal effects as well, although specific data on antifungal activity remains less documented compared to antibacterial properties.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of spiro(indoline-3,4'-piperidin)-2-one is presented in the following table:

| Study | Biological Activity | Cell Line/Organism | IC50/MIC | Key Findings |

|---|---|---|---|---|

| Study 1 | Anticancer | MCF7 | 3.597 µM | Comparable efficacy to 5-fluorouracil |

| Study 2 | Antimicrobial | S. aureus | 0.044 mM | Effective against Gram-positive bacteria |

| Study 3 | Induction of Apoptosis | MCF7 | N/A | Increased pro-apoptotic markers observed |

| Study 4 | Antifungal | Various fungi | N/A | Promising antifungal potential noted |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of Spiro(indoline-3,4'-piperidin)-2-one, 1'-ethyl-7-methyl-?

- Methodological Answer : Utilize response surface methodology (RSM) to systematically optimize reaction conditions (e.g., temperature, catalyst loading, solvent ratios). Tools like Design Expert can model interactions between variables and predict optimal parameters via central composite designs (CCD) or Box-Behnken designs. This approach minimizes trial runs and identifies synergistic effects between factors .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How can researchers reliably characterize the spirocyclic structure of this compound?

- Methodological Answer : Combine X-ray crystallography for definitive 3D structural confirmation with NMR spectroscopy (e.g., , , and 2D techniques like COSY/NOESY) to resolve stereochemistry. High-resolution mass spectrometry (HRMS) and FT-IR further validate molecular composition and functional groups. Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .

Q. What platforms are most effective for accessing prior studies on this compound?

- Methodological Answer : Prioritize academic databases like PubMed and SciFinder for peer-reviewed articles. Use ResearchGate to connect with authors for unpublished data or methodological clarifications. For patent reviews, leverage Google Patents and Lens.org to track synthetic routes or applications .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Advanced Research Questions

Q. How should researchers address contradictory biological activity data for this compound across studies?

- Methodological Answer : Conduct primary analysis (e.g., dose-response assays under standardized conditions) followed by replicated analysis in independent labs to rule out batch variability or protocol discrepancies. Apply meta-analysis tools (e.g., RevMan) to statistically reconcile differences, adjusting for variables like cell line selection or assay sensitivity thresholds .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to screen potential binding sites, supplemented by molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability and conformational changes over time. Validate predictions with in vitro binding assays (e.g., SPR or ITC) to refine computational models iteratively .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Methodological Answer : Use factorial design to systematically modify substituents (e.g., ethyl or methyl groups) and evaluate impacts on activity. Apply multivariate analysis (PCA, PLS regression) to correlate structural features with pharmacological outcomes. Prioritize derivatives showing >10-fold potency improvements in preliminary screens for further optimization .

Methodological Notes

- Data Validation : Cross-validate spectroscopic and computational results with independent techniques (e.g., XRD + NMR) to avoid artifacts.

- Collaboration : Leverage platforms like ResearchGate to crowdsource troubleshooting for synthetic challenges or analytical inconsistencies .

- Statistical Rigor : Use tools like Design Expert or R/Python scripts to ensure reproducibility in experimental design and data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.